5-(Ethylthio)-1H-tetrazole

Descripción general

Descripción

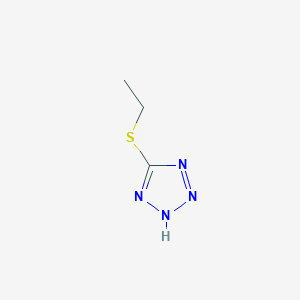

5-(Ethylthio)-1H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with an ethylthio group at the 5-position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. It is commonly used as a coupling agent in the synthesis of oligonucleotides and other organic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylthio)-1H-tetrazole typically involves the reaction of ethylthiol with sodium azide and carbon disulfide under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the tetrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases safety during the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(Ethylthio)-1H-tetrazole undergoes various types of chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

Substitution: The ethylthio group can be substituted with other nucleophiles, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted tetrazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-(Ethylthio)-1H-tetrazole serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and analgesic drugs. The tetrazole ring structure is known for its pharmacological versatility, allowing it to function as a bioisostere for carboxylic acids in drug design, which can enhance solubility and bioavailability.

- Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds incorporating the tetrazole moiety have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in managing inflammation and pain .

Agricultural Chemistry

In agricultural chemistry, ETT is utilized in the formulation of agrochemicals. Its incorporation into pesticides and herbicides enhances their efficacy and contributes to sustainable agricultural practices.

- Case Study: Pesticide Formulation

A study highlighted the use of this compound in formulating a new class of herbicides that demonstrated improved selectivity and reduced environmental impact compared to traditional herbicides. The compound's ability to act as a synergist has been pivotal in increasing the effectiveness of active ingredients .

Material Science

The compound is also explored for its potential in developing new materials with unique properties. Research indicates that this compound can improve thermal stability and mechanical strength in polymer matrices.

- Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | Increased by 15% |

| Mechanical Strength | Enhanced tensile strength |

| Compatibility with Polymers | High |

Studies have shown that incorporating ETT into polymer composites leads to enhanced performance characteristics, making it suitable for advanced applications in electronics and construction materials .

Analytical Chemistry

In analytical chemistry, ETT acts as a reagent that aids in the detection and quantification of various chemical species within complex mixtures. Its unique chemical properties allow for selective interactions with target analytes.

- Case Study: Detection Methods

A recent investigation utilized ETT as a reagent in high-performance liquid chromatography (HPLC) methods to separate and quantify pharmaceutical compounds in biological samples. The results indicated that ETT-enhanced methods provided higher sensitivity and specificity compared to traditional techniques .

Biochemical Research

This compound is employed in various biochemical assays, contributing to research on enzyme activity and metabolic pathways.

- Case Study: Enzyme Inhibition Studies

In studies assessing enzyme kinetics, ETT was used to evaluate the inhibition of specific enzymes involved in metabolic pathways. The results revealed that ETT derivatives could effectively modulate enzyme activity, providing insights into potential therapeutic targets for metabolic disorders .

Mecanismo De Acción

The mechanism of action of 5-(Ethylthio)-1H-tetrazole involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ethylthio group can participate in nucleophilic substitution reactions, while the tetrazole ring can interact with electrophiles. These interactions allow the compound to form stable intermediates and products, making it a versatile reagent in organic synthesis.

Comparación Con Compuestos Similares

Similar Compounds

5-(Methylthio)-1H-tetrazole: Similar structure but with a methylthio group instead of an ethylthio group.

5-(Benzylthio)-1H-tetrazole: Contains a benzylthio group, which provides different reactivity and properties.

5-(Phenylthio)-1H-tetrazole: Substituted with a phenylthio group, leading to unique chemical behavior.

Uniqueness

5-(Ethylthio)-1H-tetrazole is unique due to the presence of the ethylthio group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in applications where other similar compounds may not perform as effectively. Its ability to participate in a wide range of chemical reactions also sets it apart from other tetrazole derivatives.

Actividad Biológica

5-(Ethylthio)-1H-tetrazole (ETT) is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique biological activities and applications in nucleic acid synthesis. This article provides a comprehensive overview of the biological activity of ETT, including its mechanisms, applications in research, and relevant case studies.

Chemical Structure and Solubility:

- ETT is characterized by its tetrazole ring structure, which contributes to its reactivity and biological properties. It is soluble in various organic solvents such as acetonitrile (CH₃CN) and dimethylformamide (DMF) .

Nucleophilic Catalysis:

- ETT acts as both an acid and a nucleophilic catalyst, enhancing the coupling efficiency of phosphoramidites during oligonucleotide synthesis. The mechanism involves the protonation of phosphorus followed by nucleophilic displacement, which accelerates the formation of phosphite triesters .

Activation of Nucleoside Phosphoramidites:

- Studies have shown that ETT significantly enhances the coupling rate of nucleoside phosphoramidites to hydroxyl groups in oligonucleotides, making it a valuable reagent in RNA synthesis . This property is particularly useful for synthesizing modified RNA molecules that can be used in therapeutic applications.

Biological Activity

Antiviral Properties:

- Research indicates that tetrazole derivatives, including ETT, exhibit antiviral activity. The mechanism may involve interference with viral replication processes or modulation of host cell responses to viral infections .

Potential Anticancer Activity:

- Some studies suggest that compounds containing tetrazole rings can influence cancer cell proliferation and apoptosis. ETT's role in activating specific signaling pathways may contribute to its potential as an anticancer agent .

Case Studies

1. Oligonucleotide Synthesis:

In a study examining the efficiency of various activators in oligonucleotide synthesis, ETT was found to improve the yield and purity of synthesized RNA compared to traditional methods. The study highlighted the advantages of using ETT over other activators like 1H-tetrazole due to its enhanced catalytic properties .

2. Antiviral Applications:

A case study explored the use of ETT derivatives in developing antiviral agents against specific viral strains. The results demonstrated that ETT-modified compounds showed significant inhibitory effects on viral replication, suggesting a pathway for further drug development .

Table 1: Comparison of Activators in Oligonucleotide Synthesis

| Activator | Coupling Rate | Yield (%) | Purity (%) |

|---|---|---|---|

| 1H-Tetrazole | Moderate | 70 | 85 |

| 5-Ethylthio-1H-tetrazole | High | 90 | 95 |

| 4,5-Dicyanoimidazole | Low | 60 | 80 |

Table 2: Biological Activities of Tetrazole Derivatives

Propiedades

IUPAC Name |

5-ethylsulfanyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-2-8-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONFBOIJNUKKST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008981 | |

| Record name | 5-(Ethylsulfanyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89797-68-2 | |

| Record name | 5-Ethylthio-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89797-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Ethylsulfanyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.